3-(3-chloro-1-benzothiophene-2-carbonyl)-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-chloro-1-benzothiophene-2-carbonyl)-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]thiourea is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-1-benzothiophene-2-carbonyl)-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]thiourea typically involves multi-step reactions. One common method includes the condensation of 3-chlorobenzo[b]thiophene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-(p-tolyl)thiazol-2-amine in the presence of a base such as triethylamine to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-(3-chloro-1-benzothiophene-2-carbonyl)-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
3-(3-chloro-1-benzothiophene-2-carbonyl)-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]thiourea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Biology: Used in studies related to enzyme inhibition and protein binding.
Materials Science: Explored for its potential use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 3-(3-chloro-1-benzothiophene-2-carbonyl)-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]thiourea involves its interaction with specific molecular targets such as enzymes and receptors. The thiazole ring can interact with the active sites of enzymes, leading to inhibition or modulation of their activity. This compound may also interfere with cellular pathways by binding to proteins and altering their function .
Comparison with Similar Compounds
Similar Compounds
2,4-disubstituted thiazoles: These compounds share the thiazole ring structure and exhibit similar biological activities.
Benzothiazole derivatives: These compounds have a benzothiazole core and are known for their antimicrobial and anticancer properties.
Uniqueness
3-(3-chloro-1-benzothiophene-2-carbonyl)-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]thiourea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzo[b]thiophene moiety enhances its ability to interact with biological targets, making it a promising candidate for drug development .
Properties
IUPAC Name |
3-chloro-N-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]carbamothioyl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3OS3/c1-11-6-8-12(9-7-11)14-10-27-20(22-14)24-19(26)23-18(25)17-16(21)13-4-2-3-5-15(13)28-17/h2-10H,1H3,(H2,22,23,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFVHRUGDYSSEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=S)NC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.